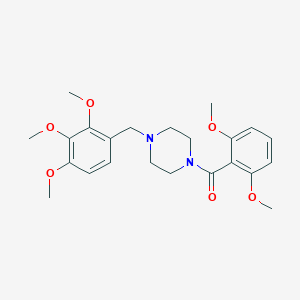
N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine, also known as BTCP, is a psychoactive drug that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has been studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in an increase in dopamine neurotransmission. The increased dopamine neurotransmission is responsible for the therapeutic effects of this compound in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to increase dopamine neurotransmission in the brain. This leads to an increase in the activity of the dopaminergic system, which is responsible for various physiological functions such as movement, motivation, and reward. The increased dopamine neurotransmission also leads to an increase in the release of other neurotransmitters such as serotonin and norepinephrine, which further contribute to the therapeutic effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a potent dopamine reuptake inhibitor. This property of this compound makes it a useful tool for studying the dopaminergic system and its role in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential for abuse and addiction. Therefore, it should be used with caution and under strict regulations.
Future Directions
The potential therapeutic applications of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine in the treatment of various neurological disorders are still being explored. One of the future directions of research is the development of new drugs based on the structure of this compound that have a higher affinity for the dopamine transporter and fewer side effects. Another future direction of research is the study of the long-term effects of this compound on the brain and its potential for addiction and abuse.
Conclusion:
In conclusion, this compound is a psychoactive drug that has potential therapeutic applications in the treatment of various neurological disorders. Its high affinity for the dopamine transporter and its ability to increase dopamine neurotransmission in the brain make it a useful tool for studying the dopaminergic system. However, its potential for abuse and addiction should be taken into consideration when using it in lab experiments. Further research is needed to explore the full potential of this compound in the treatment of neurological disorders and to develop new drugs based on its structure.
Synthesis Methods
The synthesis of N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine involves the reaction of N-benzylpiperidin-4-amine with cyclohexanone in the presence of methylamine. This reaction results in the formation of this compound as a white crystalline powder. The purity of the compound can be determined using various analytical techniques such as gas chromatography and mass spectrometry.
Scientific Research Applications
N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property of this compound makes it a potential candidate for the development of new drugs for the treatment of these disorders.
Properties
Molecular Formula |
C19H30N2 |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N-benzyl-1-cyclohexyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C19H30N2/c1-20(16-17-8-4-2-5-9-17)18-12-14-21(15-13-18)19-10-6-3-7-11-19/h2,4-5,8-9,18-19H,3,6-7,10-16H2,1H3 |
InChI Key |
RZNHMUFTRQOOBH-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCCC3 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)





![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
